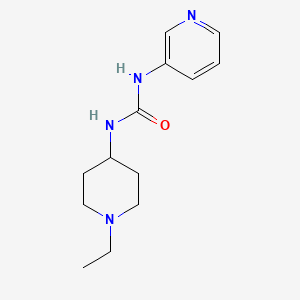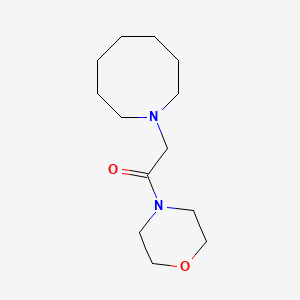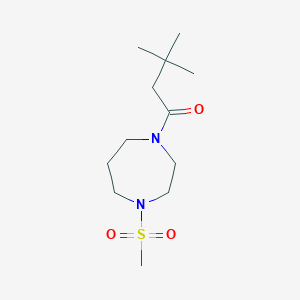
1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a small molecule inhibitor of a specific protein kinase, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea involves the inhibition of a specific protein kinase known as PIM1. This kinase is involved in various cellular processes, including cell proliferation and survival, making it a potential target for the development of new drugs.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea are still being studied. However, it has been shown to inhibit the activity of PIM1 kinase, which may lead to a decrease in cell proliferation and survival. This could potentially be beneficial in the treatment of various diseases, including cancer and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea in lab experiments is its specificity for PIM1 kinase. This allows for more targeted experiments and potentially more accurate results. However, one limitation is that the compound may have off-target effects on other kinases, which could complicate the interpretation of results.
Future Directions
There are several future directions for the study of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea. One direction is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the further study of the compound's mechanism of action and potential off-target effects. Additionally, the compound could be studied in combination with other drugs to determine if it has synergistic effects.
Synthesis Methods
The synthesis of 1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea involves several steps, starting with the reaction of 4-ethylpiperidine with 3-bromopyridine to form the intermediate compound 1-(4-ethylpiperidin-1-yl)-3-bromopyridine. This intermediate is then reacted with potassium cyanate to form the final product.
Scientific Research Applications
1-(1-Ethylpiperidin-4-yl)-3-pyridin-3-ylurea has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of a specific protein kinase, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-17-8-5-11(6-9-17)15-13(18)16-12-4-3-7-14-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNSFRGMNYDARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)










![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
